molecular formula C11H15N3O4 B2964181 N-(2-(furan-2-yl)-2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 1795359-91-9

N-(2-(furan-2-yl)-2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2964181
CAS No.: 1795359-91-9
M. Wt: 253.258
InChI Key: HYUYIEYNXFHFIS-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound featuring a 2-oxoimidazolidine core substituted with a carboxamide group and a side chain containing a furan-2-yl moiety and a methoxyethyl group.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-17-9(8-3-2-6-18-8)7-13-11(16)14-5-4-12-10(14)15/h2-3,6,9H,4-5,7H2,1H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUYIEYNXFHFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)N1CCNC1=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(furan-2-yl)-2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly as a sodium ion channel inhibitor. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H14N2O3
  • CAS Number : 2191266-46-1

The presence of the furan ring and the imidazolidine structure contributes to its biological properties, particularly in modulating ion channel activity.

Sodium Channel Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on voltage-gated sodium channels, specifically Na_v1.8. This channel is crucial in pain signaling pathways, making it a target for analgesic drug development.

In vitro studies have demonstrated that derivatives of 2-oxoimidazolidine can significantly reduce Na_v1.8 currents, suggesting a mechanism for pain relief without the typical side effects associated with opioids .

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties. The furan moiety has been associated with various biological activities, including antibacterial and antifungal effects. Further testing is necessary to quantify these effects and understand the underlying mechanisms.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Sodium Channel InhibitionInhibits Na_v1.8 currents; potential analgesic use
Antimicrobial ActivityPreliminary evidence of antibacterial properties

Case Study 1: Analgesic Potential

A study evaluating the analgesic potential of related compounds found that specific derivatives showed a significant reduction in pain response in animal models. The mechanism was attributed to the inhibition of Na_v1.8 channels, confirming the compound's potential as a non-opioid analgesic .

Case Study 2: Antimicrobial Testing

In another study, derivatives were tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria. The results indicate that modifications to the furan ring can enhance antimicrobial efficacy .

Research Findings

Recent patents have highlighted the synthesis and optimization of compounds similar to this compound for enhanced biological activity. These studies focus on structural modifications to improve potency and selectivity towards Na_v1.8 channels while minimizing off-target effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with derivatives documented in the evidence, particularly those bearing the 2-oxoimidazolidine-1-carboxamide backbone with variable substituents. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Source
N-(2-(furan-2-yl)-2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide (Target) Not provided Not provided Furan-2-yl, methoxyethyl Not provided N/A
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide C₁₃H₁₅N₅O₃ 289.29 g/mol Furan-2-yl, pyrazol-1-yl 2034593-71-8
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide C₁₅H₂₁N₃O₄ 307.34 g/mol 2-Methoxyphenyl, methoxyethyl 1795088-13-9

Key Observations:

Substituent Diversity: The target compound has a furan-2-yl group, which is absent in the 2-methoxyphenyl analog . The pyrazol-1-yl substituent in the analog from introduces a nitrogen-rich heterocycle, which could improve solubility or hydrogen-bonding capacity compared to the methoxyethyl group in the target compound.

Molecular Weight Trends :

  • The pyrazole-containing analog has a lower molecular weight (289.29 g/mol) than the methoxyphenyl analog (307.34 g/mol), likely due to the lighter pyrazole group versus the methoxyphenyl moiety.

Functional Group Implications :

  • The methoxyethyl group in the target compound and the methoxyphenyl analog may confer similar steric and electronic profiles, but the latter’s aromatic system could enhance metabolic stability compared to the furan ring, which is prone to oxidative degradation .

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